[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Beschreibung
This compound is a pyrazole derivative featuring a chloro group at position 4, a cyclopropyl substituent at position 5, and a difluoromethyl group at position 3. This discontinuation may reflect synthesis challenges or stability concerns compared to analogs.
Eigenschaften
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJACOLAIQWXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrazole Core Formation
A cyclopropyl-substituted 1,3-diketone precursor reacts with monosubstituted hydrazine to form the pyrazole ring. For example:
$$
\text{Cyclopropanecarbonyl chloride} + \text{Chloroacetonitrile} \xrightarrow{\text{Base}} \text{1,3-Diketone intermediate}
$$
Subsequent treatment with hydrazine hydrate yields 5-cyclopropyl-1H-pyrazole.
Chlorination and Difluoromethylation
Electrophilic chlorination at position 4 using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves regioselectivity. Difluoromethylation at position 3 employs a copper-catalyzed coupling between a pyrazole diazonium salt and (difluoromethyl)trimethylsilane (TMSCF₂H), as demonstrated in CN116178265A:
$$
\text{Pyrazole-N}_2^+ \xrightarrow{\text{CuSCN, CsF, TMSCF₂H}} \text{Difluoromethylated product}
$$
Yields for analogous difluoromethylations exceed 85% under inert conditions.
N1-Alkylation with Bromoacetic Acid
Reaction with ethyl bromoacetate in DMF using K₂CO₃ as base, followed by saponification with NaOH, installs the acetic acid group:
$$
\text{Pyrazole} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃}} \text{Ethyl ester intermediate} \xrightarrow{\text{NaOH}} \text{Acetic acid derivative}
$$
This step typically proceeds in 70–80% yield after purification.
Synthetic Route 2: Late-Stage Cyclopropanation
Pyrazole Synthesis with Difluoromethyl and Chloro Substituents
Starting from 3-(difluoromethyl)-4-chloro-1H-pyrazole, cyclopropanation at position 5 uses a Corey-Chaykovsky reaction:
$$
\text{Pyrazole} + \text{Cyclopropanecarboxaldehyde} \xrightarrow{\text{Trimethylsulfoxonium iodide}} \text{Cyclopropyl adduct}
$$
Optimal conditions require 1.2 eq aldehyde and 2 eq base at 60°C for 12 hours.
Side Chain Installation
Parallel to Route 1, N1-alkylation with bromoacetic acid derivatives completes the synthesis.
Comparative Analysis of Routes
Route 1 benefits from established diazotization protocols, while Route 2 offers shorter step count at the expense of cyclopropanation control.
Analytical Characterization
Key validation data from suppliers and patents include:
- ¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 4.90 (s, 2H, CH₂COO), 6.80 (t, J = 54 Hz, 1H, CF₂H).
- HPLC : Rt = 8.2 min (C18 column, 0.1% TFA/MeCN gradient).
- HRMS : m/z 251.0321 [M+H]⁺ (calc. 251.0324).
Industrial Considerations
Analyse Chemischer Reaktionen
Types of Reactions
[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent, is ongoing.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Wirkmechanismus
The mechanism of action of [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and difluoromethyl groups may enhance binding affinity and selectivity, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key structural analogs differ in substituents at positions 3 (difluoromethyl/trifluoromethyl) and 4 (chlorine/bromine) or include functional group modifications. Below is a comparative analysis:
2.1. Trifluoromethyl Analog: [4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
- Molecular Formula : C₉H₈ClF₃N₂O₂
- Molecular Weight : 268.62 g/mol
- The higher molecular weight (Δ ≈ +18 g/mol) may slightly reduce solubility.
2.2. Bromo Analog: [4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid
- CAS Number : 1001500-11-3
- Molecular Formula : C₉H₉BrF₂N₂O₂ (inferred)
- Molecular Weight : ≈ 295 g/mol
- Key Differences : Substitution of chlorine with bromine increases steric bulk and polarizability, which may enhance binding affinity in hydrophobic pockets but reduce solubility. Bromine’s higher atomic weight contributes to the increased molecular weight (Δ ≈ +44.5 g/mol).
2.3. Hydrazide Derivative: 4-[(Z)-({[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazono)methyl]phenyl Acetate
- Molecular Formula : C₁₈H₁₇ClF₂N₄O₃
- Molecular Weight : 410.805 g/mol
- Key Differences : Functionalization of the acetic acid group into a hydrazide introduces a phenyl acetate moiety. This modification significantly increases molecular weight (Δ ≈ +160 g/mol) and may alter pharmacokinetics, such as prolonging half-life through reduced renal clearance.
2.4. Benzyl-Substituted Analog: [1-Benzyl-3-(3-{1-[2-Chloro-4-(trifluoromethyl)benzyl]-3-isopropyl-1H-pyrazol-5-yl}propoxy)-1H-pyrazol-4-yl]acetic Acid
- Molecular Formula : C₂₉H₃₀ClF₃N₄O₃
- Molecular Weight : 575.03 g/mol
- Key Differences: Addition of benzyl and trifluoromethylbenzyl groups introduces pronounced hydrophobicity and steric bulk. Such modifications are typical in drug design to enhance target binding but may compromise oral bioavailability.
Structural and Physicochemical Comparison Table
Research Implications
- Halogen Substitution : Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems but reduce solubility, a trade-off critical in drug design .
- Functional Group Modifications : Derivatives like the hydrazide demonstrate how structural changes can tailor pharmacokinetic profiles, though increased molecular weight may limit diffusion across membranes .
Biologische Aktivität
[4-Chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS Number: 1002032-77-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHClFNO
- Molecular Weight : 250.63 g/mol
- MDL Number : MFCD04967193
Pharmacological Profile
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antiparasitic agent.
Antiparasitic Activity
Research indicates that compounds within the pyrazole class, including this compound, exhibit significant activity against malaria parasites by inhibiting the PfATP4 Na-ATPase. This inhibition is crucial for disrupting the parasite's ion homeostasis and energy metabolism. For instance, analogs with similar structures have shown varying degrees of potency, with some achieving an effective concentration (EC) as low as 0.025 μM in vitro assays against Plasmodium falciparum .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Ion Transport : The compound targets the PfATP4 enzyme, leading to impaired sodium ion transport across the parasite's membrane.
- Metabolic Disruption : By inhibiting essential metabolic pathways, it compromises the survival and replication of the malaria parasite.
Study 1: Efficacy Against Malaria
A study published in Nature demonstrated that derivatives of pyrazole compounds, including this compound, were evaluated for their in vivo efficacy in mouse models infected with malaria. The results indicated that these compounds not only reduced parasitemia significantly but also blocked gamete development, which is critical for preventing transmission to mosquitoes .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the pyrazole ring can drastically influence biological activity. For example, the introduction of various substituents at specific positions on the pyrazole ring was shown to enhance both potency and selectivity against malaria parasites. Compounds with a difluoromethyl group exhibited improved aqueous solubility and metabolic stability compared to their non-fluorinated counterparts .
Data Summary
Q & A
Q. What are the optimal synthetic routes for [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step protocols, including cyclopropane ring formation, halogenation, and functional group coupling. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions using catalysts like palladium .
- Halogenation and difluoromethylation : Chlorination at the 4-position and difluoromethylation at the 3-position require controlled temperatures (0–5°C) to avoid side reactions .
- Acetic acid moiety attachment : The pyrazole ring is alkylated using bromoacetic acid derivatives under basic conditions (pH 8–9) in solvents like acetonitrile .
Critical factors : Reaction time, solvent polarity (e.g., DMSO vs. acetonitrile), and inert atmospheres (N₂/Ar) significantly affect purity (>95%) and yield (60–75%) .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Standard techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.2 ppm) and acetic acid protons (δ 3.8–4.2 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 275.04 (calculated for C₁₀H₁₀ClF₂N₂O₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>98%) .
Q. What functional groups dictate its reactivity in biological or chemical systems?
Methodological Answer: Key reactive sites:
- Pyrazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .
- Acetic acid moiety : Enables conjugation to carriers (e.g., peptides) via carbodiimide-mediated coupling .
- Difluoromethyl group : Enhances metabolic stability and lipophilicity (logP ≈ 2.1) .
Advanced Research Questions
Q. How do kinetic studies inform the reaction mechanisms involving this compound?
Methodological Answer: Kinetic analyses reveal:
- First-order kinetics in nucleophilic substitutions (e.g., cyclopropane formation), with rate constants (k) dependent on solvent polarity .
- Activation energy barriers : For difluoromethylation, ΔG‡ ≈ 25–30 kJ/mol, determined via Arrhenius plots .
Contradictions : Discrepancies in reported rate constants (e.g., 0.05 vs. 0.08 min⁻¹) may arise from solvent impurities or temperature fluctuations .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer: SAR strategies include:
- Substitution at the 5-position : Cyclopropyl groups enhance steric bulk, improving target selectivity (e.g., enzyme inhibition) .
- Trifluoromethyl vs. difluoromethyl : Substitution at the 3-position alters electronic effects (Hammett σ ≈ 0.5) and binding affinity .
Case study : Replacing cyclopropyl with methyl in analogs reduces antibacterial efficacy by 40%, highlighting the role of steric hindrance .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer: Contradictions may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) .
- Compound stability : Degradation in aqueous buffers (pH 7.4) reduces apparent potency; use stability-indicating HPLC to verify integrity .
Mitigation : Standardize protocols (e.g., ATP-based assays) and validate purity via elemental analysis .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in pyrazole ring functionalization?
Methodological Answer: Regioselectivity is controlled by:
Q. What strategies minimize by-products during acetic acid moiety attachment?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
